molecular formula C3H3N3O2S B1283194 5-Amino-1,3,4-thiadiazole-2-carboxylic acid CAS No. 63326-73-8

5-Amino-1,3,4-thiadiazole-2-carboxylic acid

Cat. No. B1283194
CAS RN: 63326-73-8
M. Wt: 145.14 g/mol
InChI Key: PYUJXSWVAHMPEK-UHFFFAOYSA-N
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Description

5-Amino-1,3,4-thiadiazole-2-carboxylic acid is a compound that belongs to the thiadiazole family, characterized by a ring structure containing both sulfur and nitrogen atoms. The thiadiazole ring is a versatile scaffold in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic various biologically relevant heterocycles. Although the provided papers do not directly discuss 5-amino-1,3,4-thiadiazole-2-carboxylic acid, they do provide insights into closely related compounds, which can help infer some of the properties and applications of the compound .

Synthesis Analysis

The synthesis of related thiadiazole derivatives often involves the reaction of aromatic aldehydes with dichloroacetic acid and thiourea, as seen in the synthesis of 2-amino-5-aryl-1,3-thiazole-4-carboxylic acid derivatives . These reactions typically proceed via the formation of Schiff's bases and subsequent cyclization. The synthesis process is supported by spectroscopic data such as FT-IR and UV-Visible spectroscopy, which help confirm the structure of the synthesized compounds.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives has been extensively studied using various spectroscopic techniques and single-crystal X-ray diffraction. For instance, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was characterized, revealing that it crystallizes in the orthorhombic space group with specific unit cell parameters . The geometry of the molecule, including bond lengths and angles, can be calculated using density functional theory (DFT) methods, which show good agreement with experimental data. Additionally, the presence of hydrogen bonding and strong conjugative interactions can be inferred from the molecular structure, which contributes to the molecule's polarity .

Chemical Reactions Analysis

The chemical reactivity of thiadiazole derivatives can be inferred from their molecular electrostatic potential maps and frontier molecular orbitals, which are produced using optimized structures from DFT calculations . These compounds exhibit n→π* UV absorption peaks, indicating their potential for electronic transitions. The presence of hydrogen bonding motifs in the structures of cocrystals, such as those formed with carboxylic acids, suggests that these compounds can participate in hydrogen bonding interactions, which are crucial in the formation of supramolecular structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives can be diverse, depending on the substituents attached to the thiadiazole ring. For example, the crystal structure of a methyl ester derivative of a related compound showed that intermolecular contacts are dominated by hydrogen bonding involving the amine hydrogen atoms . The presence of different substituents can lead to variations in the compound's solubility, melting point, and other physical properties. The electronic properties, such as the magnitude of the first-order hyperpolarizability, suggest potential applications in nonlinear optics (NLO) materials .

Scientific Research Applications

  • Antifungal Applications

    • Field : Green and Sustainable Chemistry
    • Application Summary : 5-Amino-1,3,4-thiadiazole-2-thiol is used as a starting material to synthesize a series of novel 1,3,4-thiadiazole derivatives of glucosides .
    • Methods of Application : The compounds were synthesized using a convergent synthetic route .
    • Results : Some of the target compounds exhibited good antifungal activities. Especially, compound 4i showed higher bioactivities against Phytophthora infestans, with the EC50 values of 3.43, than that of Dimethomorph (5.52 μg/ml) .
  • Corrosion Inhibition

    • Field : Material Science
    • Application Summary : A Schiff base, 3‐((5‐mercapto‐1,3,4‐thiadiazol‐2‐yl) imino)indolin‐2‐one (MTIO), is used to prevent mild steel corrosion in HCl .
    • Methods of Application : The effectiveness of MTIO was investigated using weight loss measurements, potentiodynamic polarization measurements, electrochemical impedance spectroscopy techniques, and surface characterization .
    • Results : The experimental results showed that 0.5 mM MTIO exhibited a satisfactory inhibitor efficiency of 96.9% at 303 K .
  • Antibacterial Applications

    • Field : Medicinal Chemistry
    • Application Summary : 5-Amino-1,3,4-thiadiazole-2-carboxylic acid derivatives have been found to have an inhibitory effect on certain bacteria strains .
    • Methods of Application : The antibacterial activity was screened for various bacteria strains .
    • Results : The compounds had an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis .
  • Urease Inhibitory Activity

    • Field : Medicinal Chemistry
    • Application Summary : Novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives are designed, synthesized, and evaluated in vitro for their urease inhibitor activities .
    • Methods of Application : The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .
    • Results : The urease inhibitory activity of compounds with the IC50 of (2.85–5.83 µM) proved the high activity of the synthesized compounds against the mentioned enzyme .
  • Antiviral Applications

    • Field : Medicinal Chemistry
    • Application Summary : 1,3,4-Thiadiazole moiety has various biological activities including antiviral .
    • Methods of Application : The antiviral activity was screened for various virus strains .
    • Results : The compounds had an inhibitory effect on certain virus strains .
  • Anticonvulsant Activities

    • Field : Medicinal Chemistry
    • Application Summary : Many substituted 1,3,4-thiadiazole derivatives exhibit wide range of biological activities such as anticonvulsant activities .
    • Methods of Application : The anticonvulsant activity was screened for various conditions .
    • Results : The compounds had an inhibitory effect on certain conditions .
  • Anti-Cancer Applications

    • Field : Medicinal Chemistry
    • Application Summary : 1,3,4-Thiadiazoles display a broad spectrum of biological activities, including anti-cancer .
    • Methods of Application : The anti-cancer activity was screened for various conditions .
    • Results : The compounds had an inhibitory effect on certain conditions .
  • Anti-Inflammatory Applications

    • Field : Medicinal Chemistry
    • Application Summary : 1,3,4-Thiadiazoles display a broad spectrum of biological activities, including anti-inflammatory .
    • Methods of Application : The anti-inflammatory activity was screened for various conditions .
    • Results : The compounds had an inhibitory effect on certain conditions .
  • Antidepressant Applications

    • Field : Medicinal Chemistry
    • Application Summary : Many 1,3,4-thiadiazoles have now been synthesized and tested as antidepressants .
    • Methods of Application : The antidepressant activity was screened for various conditions .
    • Results : The compounds had an inhibitory effect on certain conditions .

Future Directions

The future directions for “5-Amino-1,3,4-thiadiazole-2-carboxylic acid” and its derivatives could involve further exploration of their biological activities. For instance, some of the target compounds synthesized from “5-Amino-1,3,4-thiadiazole-2-carboxylic acid” exhibited good antifungal activities . Therefore, the development of novel and promising fungicides and bactericides is still an urgent task .

properties

IUPAC Name

5-amino-1,3,4-thiadiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O2S/c4-3-6-5-1(9-3)2(7)8/h(H2,4,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUJXSWVAHMPEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60557848
Record name 5-Amino-1,3,4-thiadiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1,3,4-thiadiazole-2-carboxylic acid

CAS RN

63326-73-8
Record name 5-Amino-1,3,4-thiadiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
D Spinelli, R Noto, G Consiglio… - Journal of Heterocyclic …, 1977 - Wiley Online Library
The rate constants of the deearboxylation reaction in water of 5‐amino‐1,3,4‐lhiadiazole‐2‐carboxylic acid (I) to 2‐amino‐1,3,4‐thiadiazole (III) over the pH range O.25‐3.91 have been …
Number of citations: 11 onlinelibrary.wiley.com
D Spinelli - The Journal of Organic Chemistry, 1978 - ACS Publications
The rate constants of the decarboxylation of 5-amino-l, 3, 4-thiadiazole-2-carboxylic acid (I) have been measured in thepresence of cationic (CTAB), anionic (LSNa), and nonionic (…
Number of citations: 7 pubs.acs.org
D SPINELLI, R NOTO, G CONSIGLIO, F BUCCHERI - 1977 - pascal-francis.inist.fr
Keyword (fr) PREPARATION DECARBOXYLATION CINETIQUE PARAMETRE ACTIVATION PH TEMPERATURE HETEROCYCLE SOUFRE AZOTE THIADIAZOLE-1, 3, …
Number of citations: 0 pascal-francis.inist.fr
D SPINELLI, R NOTO, G CONSIGLIO, G WERBER… - 1978 - pascal-francis.inist.fr
Keyword (fr) CATALYSE MICELLAIRE EFFET SEL PARAMETRE ACTIVATION HYDROGENE CHLORURE HETEROCYCLE SOUFRE AZOTE CYCLE 5 CHAINONS AGENT SURFACE …
Number of citations: 0 pascal-francis.inist.fr
MJ Schmidt - 2013 - rave.ohiolink.edu
3, 4-Thiadiazole-2-carboxylate esters are attractive moieties for inclusion in potential ferroelectric liquid crystalline materials (strong later dipole, relatively small bend between C2 and …
Number of citations: 2 rave.ohiolink.edu
H Li, J Xu, H Yan - Sensors and Actuators B: Chemical, 2009 - Elsevier
Novel ratiometric fluorescent cysteine probes based on naphthalene–thiourea–thiadiazole (NTTA) fluorescent organic nanoparticles (FONs) were designed and synthesized. NTTA …
Number of citations: 35 www.sciencedirect.com
N Kaur, N Kaur - Lawesson's Reagent in Heterocycle Synthesis, 2022 - Springer
The heterocyclic compounds are abundant in nature and have attracted more attention because their structural subunits are present in many natural products like antibiotics, vitamins, …
Number of citations: 0 link.springer.com
H Yan, H Li - Sensors and Actuators B: Chemical, 2010 - Elsevier
A novel fluorescent HCO 3 − probe based on urea–thiadiazole–benzene (UTB) fluorescent organic nanoparticles (FONs) were designed and synthesized. UTB FONs exhibit excellent …
Number of citations: 25 www.sciencedirect.com
X Nan, QX Wang, SJ Xing, ZG Liang - Journal of Enzyme Inhibition …, 2023 - Taylor & Francis
As part of our continuous efforts to discover novel c-Met inhibitors as antitumor agents, four series of thiazole/thiadiazole carboxamide-derived analogues were designed, synthesised, …
Number of citations: 4 www.tandfonline.com
F Qu, H Yan, L Peng, H Li - Tetrahedron Letters, 2008 - Elsevier
A novel fluorescent and colorimetric sensor was synthesized by a reprecipitation to probe Ag + ions in water on naphthalene–thiourea–thiadiazole (NTTA) molecular nanocrystals. The …
Number of citations: 42 www.sciencedirect.com

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